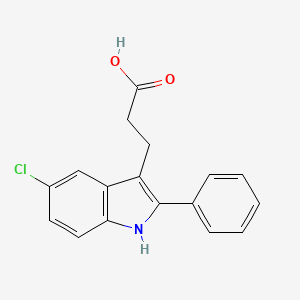

3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid

Description

3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of a chloro and phenyl group on the indole ring, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGAMSQGBBFFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-chloro-2-phenylindole with propanoic acid derivatives in the presence of catalysts like sulfuric acid or sodium hydroxide can yield the desired product . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Compared to other indole derivatives, 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties . Similar compounds include:

3-(5-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid: Exhibits different reactivity and biological activity due to the presence of a fluorine atom.

3-(5-Bromo-2-phenyl-1H-indol-3-yl)propanoic acid: Known for its enhanced electrophilic substitution reactions.

3-(5-Methyl-2-phenyl-1H-indol-3-yl)propanoic acid: Displays altered pharmacokinetics and metabolic stability.

Biological Activity

3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, showing significant inhibition zones.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | 24 |

| Escherichia coli | 0.019 mg/mL | 22 |

| Bacillus subtilis | 0.015 mg/mL | 20 |

| Pseudomonas aeruginosa | 0.030 mg/mL | 18 |

The compound exhibited the highest activity against Staphylococcus aureus and Escherichia coli , with MIC values suggesting potent antibacterial effects .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has demonstrated antioxidant activity. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is linked to various diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC (µg/mL) | Reference Compound (Ascorbic Acid) IC (µg/mL) |

|---|---|---|

| DPPH Scavenging | 150 | 100 |

| Hydrogen Peroxide Scavenging | 200 | 120 |

The DPPH scavenging assay results indicate that the compound has a significant capacity to neutralize free radicals, although it is less effective than ascorbic acid .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Studies have indicated that the compound can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models.

Case Study: Induction of Apoptosis

In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound resulted in a significant increase in apoptotic markers:

- MCF-7 Cell Line : Increased caspase-3 activity by 60% after 24 hours of treatment.

- HT-29 Cell Line : Induction of p53 expression was noted, leading to cell cycle arrest.

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via indole ring formation followed by Friedel-Crafts alkylation or palladium-catalyzed coupling. Key steps include protecting the indole nitrogen to prevent side reactions. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance intermediate stability. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield and purity. Similar indole derivatives achieved ~65% yield under optimized conditions .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?

- Methodological Answer : Use H NMR to verify the indole proton (δ 10.5–11.5 ppm, NH), chloro-substituent (δ 7.2–7.5 ppm, aromatic protons), and propanoic acid protons (δ 2.5–3.5 ppm). FT-IR confirms the carboxylic acid group (broad O-H stretch at 2500–3000 cm, C=O at ~1700 cm). High-resolution mass spectrometry (HRMS) provides molecular ion validation. For advanced confirmation, single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for structurally related indole derivatives .

Q. What chromatographic methods are suitable for purity assessment and impurity profiling?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) effectively separates impurities. Set detection at 254 nm for indole absorption. For quantification, calibrate against a certified reference standard. LC-MS identifies impurities like dechlorinated byproducts or oxidation derivatives. Ensure method validation per ICH guidelines (precision, accuracy, LOD/LOQ) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., logP, pKa) and experimental data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or protonation states. Recalculate predictions using solvent-implicit models (e.g., COSMO-RS) and validate experimentally via potentiometric titration (pKa) or shake-flask method (logP). For example, if predicted logP is 3.5 but experimental is 2.8, assess hydration effects or dimerization in solution. Cross-validate with DFT calculations for molecular electrostatic potential alignment .

Q. What strategies are recommended for designing in vitro bioactivity assays targeting antiproliferative effects?

- Methodological Answer : Use human tumor cell lines (e.g., MCF-7, HeLa) in MTT assays. Pre-treat cells with 10–100 µM compound for 48–72 hours. Include positive controls (e.g., doxorubicin) and measure IC values. For mechanistic insights, pair with apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3 activation. Address solubility issues by using DMSO stocks (<0.1% final concentration). Dose-response curves should be triplicated to ensure reproducibility, as in related indole-based studies .

Q. How should researchers handle stability challenges during long-term storage or biological testing?

- Methodological Answer : Store the compound in amber vials at –20°C under argon to prevent oxidation. For aqueous solutions, use pH 7.4 buffers (e.g., PBS) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC weekly. If decomposition exceeds 5%, reformulate with cryoprotectants (e.g., trehalose) or lyophilize. Safety protocols include using fume hoods for handling and wearing nitrile gloves, as chloro-indole derivatives may cause respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.